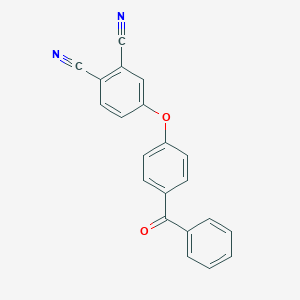

4-(4-benzoylphenoxy)phthalonitrile

Description

Historical Development and Significance of Phthalonitrile (B49051) Chemistry

The journey of phthalonitrile chemistry began in the late 19th and early 20th centuries, with initial descriptions and syntheses laying the groundwork for a new class of organic compounds. Phthalonitriles are aromatic compounds characterized by two adjacent nitrile (-C≡N) groups on a benzene (B151609) ring. A significant breakthrough in this field was the discovery that phthalonitriles are precursors to phthalocyanines, a family of intensely colored macrocyclic compounds. This discovery propelled phthalonitriles into industrial significance as key intermediates for pigments and dyes.

Over the decades, the applications of phthalonitriles have expanded beyond pigments. Researchers discovered that phthalonitrile monomers could be polymerized to form high-performance thermosetting resins. These resins are known for their outstanding thermal and oxidative stability, high strength, and excellent resistance to moisture and chemicals. The polymerization typically proceeds through the cyclic trimerization of the nitrile groups, forming a highly cross-linked network of triazine and phthalocyanine (B1677752) rings. This robust molecular architecture is responsible for the exceptional properties of the resulting polymers, making them suitable for applications in aerospace, military, and electronics, where materials are subjected to extreme conditions.

Contextualization of 4-(4-benzoylphenoxy)phthalonitrile as a Key Building Block

The compound 4-(4-benzoylphenoxy)phthalonitrile belongs to the family of aryloxy-substituted phthalonitriles. The general structure of these monomers involves a phthalonitrile unit linked to an aromatic ring system through an ether bond. The specific substituents on the aromatic rings can be tailored to fine-tune the properties of both the monomer and the resulting polymer.

While extensive research is available for a wide range of substituted phthalonitrile monomers, detailed scientific literature specifically documenting the synthesis, properties, and polymerization of 4-(4-benzoylphenoxy)phthalonitrile is limited. However, based on the established chemistry of related compounds, a synthesis route can be proposed. The most common method for preparing such aryloxy-substituted phthalonitriles is through a nucleophilic aromatic substitution reaction. This would likely involve the reaction of 4-nitrophthalonitrile (B195368) with 4-hydroxybenzophenone (B119663) in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

The introduction of the benzoylphenoxy group is expected to influence the properties of the monomer and the subsequent polymer. The bulky and aromatic nature of this substituent would likely enhance the thermal stability and may affect the processability, such as the melting point and viscosity of the monomer. The ketone group within the benzoyl moiety could also offer potential sites for further chemical modification or influence the curing process.

Polymers derived from 4-(4-benzoylphenoxy)phthalonitrile are anticipated to exhibit high glass transition temperatures and excellent thermal stability, characteristic of polyphthalonitriles. The curing of the monomer would proceed by heating, which initiates the cross-linking of the nitrile groups to form a rigid polymer network.

Table 1: Predicted and Known Properties of Related Phthalonitrile Compounds

| Compound Name | Molecular Formula | Predicted/Known Property | Value |

| 4-(4-benzoylphenoxy)phthalonitrile | C₂₁H₁₂N₂O₂ | Predicted Boiling Point | ~550-600 °C |

| 4-Phenoxyphthalonitrile | C₁₄H₈N₂O | Molecular Weight | 220.23 g/mol mdpi.com |

| 4-(4-Aminophenoxy)phthalonitrile | C₁₄H₉N₃O | Purity | 97% mdpi.com |

| 4-(2-Benzoylphenoxy)phthalonitrile | C₂₁H₁₂N₂O₂ | Crystal System | Monoclinic researchgate.net |

Note: Due to the limited direct research on 4-(4-benzoylphenoxy)phthalonitrile, some properties are based on predictions from related, well-documented compounds.

Research Trajectories for Aryloxyphthalonitrile Derivatives

Research into aryloxyphthalonitrile derivatives is a vibrant and evolving field, driven by the demand for advanced materials with superior performance characteristics. The primary goal is to develop resins that are not only thermally stable but also exhibit improved processability and specific functionalities.

One major research trajectory focuses on modifying the structure of the aryloxy substituent to control the physical properties of the monomer. For instance, introducing flexible ether linkages or bulky, non-planar groups can lower the melting point and viscosity of the monomer, making it easier to process using techniques like resin transfer molding (RTM) and vacuum infusion. google.com

Another significant area of investigation is the incorporation of reactive or functional groups. For example, derivatives containing amino groups, such as 4-(4-aminophenoxy)phthalonitrile, can act as self-promoting curing agents, accelerating the polymerization process. researchgate.netresearchgate.net Other functional groups can be introduced to impart specific properties like flame retardancy, improved adhesion, or the ability to be further modified after polymerization.

Furthermore, the development of co-polymers is an active area of research. By blending different phthalonitrile monomers or by copolymerizing them with other high-performance polymers like polyimides or benzoxazines, researchers can create materials with a tailored balance of properties, such as enhanced toughness, lower dielectric constant, or improved processability. These advanced materials are critical for next-generation applications in demanding environments.

Properties

IUPAC Name |

4-(4-benzoylphenoxy)benzene-1,2-dicarbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12N2O2/c22-13-17-8-11-20(12-18(17)14-23)25-19-9-6-16(7-10-19)21(24)15-4-2-1-3-5-15/h1-12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNQWLJCLIDFYFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 4 Benzoylphenoxy Phthalonitrile and Its Derivatives

Nucleophilic Aromatic Substitution Pathways for Phthalonitrile (B49051) Synthesis

The cornerstone of synthesizing 4-(4-benzoylphenoxy)phthalonitrile is the nucleophilic aromatic substitution (SNAr) reaction. This class of reactions is a standard method for introducing aryloxy substituents into phthalonitrile structures. semanticscholar.org The general mechanism involves the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups, leading to the displacement of a leaving group.

Reaction of 4-Nitrophthalonitrile (B195368) with Phenol (B47542) Derivatives

A prevalent and effective strategy for the synthesis of 4-(4-benzoylphenoxy)phthalonitrile involves the reaction of 4-nitrophthalonitrile with a suitable phenol derivative. semanticscholar.org In this reaction, the nitro group (-NO2) at the 4-position of the phthalonitrile ring acts as a powerful electron-withdrawing group, activating the ring for nucleophilic attack. The phenoxide ion, generated from the corresponding phenol, serves as the nucleophile.

Utilization of 4-Hydroxybenzophenone (B119663) as a Coupling Partner

The specific synthesis of 4-(4-benzoylphenoxy)phthalonitrile is achieved by employing 4-hydroxybenzophenone as the phenolic coupling partner. The hydroxyl group of 4-hydroxybenzophenone provides the nucleophilic oxygen atom that displaces the nitro group on the 4-nitrophthalonitrile ring. This reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), in the presence of a base. mdpi.com The base, commonly anhydrous potassium carbonate (K2CO3), deprotonates the hydroxyl group of 4-hydroxybenzophenone to generate the more nucleophilic phenoxide ion. mdpi.com

The reaction proceeds via a nucleophilic aromatic displacement of the nitro group. researchgate.netisuct.ru This process has been successfully used to synthesize various phthalonitrile derivatives. researchgate.netisuct.ru For instance, the synthesis of 4-[2-(2,4-dichloro-benzyl)-4-(1,1,3,3-tetramethyl-butyl)-phenoxy]-phthalonitrile was achieved by reacting 4-nitrophthalonitrile with the corresponding phenol in the presence of K2CO3 in dry DMF at 50°C for three days. mdpi.com This demonstrates the versatility of the SNAr reaction with 4-nitrophthalonitrile for creating a diverse range of substituted phthalonitriles.

Exploration of Catalytic Systems in Etherification Reactions

While the base-mediated SNAr reaction is common, research has also explored various catalytic systems to enhance the efficiency of etherification reactions in phthalonitrile synthesis. Although direct catalytic systems for the specific reaction between 4-nitrophthalonitrile and 4-hydroxybenzophenone are not extensively detailed in the provided context, the broader field of phthalonitrile synthesis offers insights into potential catalytic approaches. For instance, in the synthesis of phthalonitrile resins, small molecule curing additives like organic amines, organic acids, and metal salts have been shown to catalyze the polymerization of cyano groups. mdpi.com These catalysts often work by providing active hydrogen atoms or metal ions that facilitate the reaction. mdpi.com

Strategic Design of Precursors and Reaction Optimization

The successful synthesis of 4-(4-benzoylphenoxy)phthalonitrile relies heavily on the quality of its precursors, namely 4-nitrophthalonitrile and 4-hydroxybenzophenone. The purity of these starting materials is crucial to prevent the formation of unwanted side products and to ensure a high yield of the desired product.

4-Nitrophthalonitrile can be synthesized from phthalimide (B116566) in a three-step process. chemicalbook.com Another route involves the nitration of phthalonitrile using fuming nitric acid in the presence of a catalyst and fuming sulfuric acid as a medium. google.com The crude product is then purified by recrystallization from methanol (B129727). google.com

4-Hydroxybenzophenone can be prepared through a Friedel-Crafts reaction of phenol and benzoyl chloride in the presence of a Lewis acid catalyst like aluminum trichloride, using chlorobenzene (B131634) as a solvent. google.com The crude product is typically purified by recrystallization from toluene (B28343). google.com

Reaction optimization plays a critical role in maximizing the yield and purity of 4-(4-benzoylphenoxy)phthalonitrile. Key parameters that are often optimized include:

Reaction Temperature: The temperature is carefully controlled to ensure the reaction proceeds at a reasonable rate without causing decomposition of the reactants or products.

Reaction Time: The duration of the reaction is monitored to allow for maximum conversion of the starting materials.

Solvent: The choice of solvent is important. Polar aprotic solvents like DMF or dimethyl sulfoxide (B87167) (DMSO) are often used as they can dissolve the reactants and facilitate the SNAr reaction. semanticscholar.org

Base: The type and amount of base are optimized to ensure efficient deprotonation of the phenol without causing unwanted side reactions.

The following table summarizes typical reaction conditions for the synthesis of related phthalonitrile derivatives, which can inform the optimization of 4-(4-benzoylphenoxy)phthalonitrile synthesis.

| Reactant 1 | Reactant 2 | Solvent | Base | Temperature | Time | Yield | Reference |

| 4-Nitrophthalonitrile | 2-(2,4-dichloro-benzyl)-4-(1,1,3,3-tetramethyl-butyl) phenol | DMF | K2CO3 | 50°C | 3 days | Not specified | mdpi.com |

| 4-Nitrophthalamide | Thionyl chloride | DMF | - | 0-5°C to RT | 18 h | 92% | chemicalbook.com |

| Phthalonitrile | Fuming nitric acid | Fuming sulfuric acid | Ytterbium perfluorooctanesulfonate | <10°C to 10-15°C | 10-15 h | 68.5% | google.com |

Advanced Isolation and Purification Techniques for Phthalonitrile Intermediates

After the synthesis, the isolation and purification of 4-(4-benzoylphenoxy)phthalonitrile are critical steps to obtain a product of high purity, which is essential for its use in the synthesis of high-performance materials.

A common initial purification step involves pouring the reaction mixture into ice-water to precipitate the crude product. mdpi.com The precipitate is then collected by filtration and washed with water to remove inorganic salts and other water-soluble impurities. mdpi.com

For further purification, several advanced techniques can be employed:

Recrystallization: This is a widely used method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent, and upon cooling, the desired compound crystallizes out, leaving impurities in the solution. google.com Ethanol and toluene are common solvents for recrystallizing phthalonitrile intermediates and related compounds. google.comworldscientific.com

Column Chromatography: This technique is highly effective for separating compounds based on their differential adsorption onto a stationary phase. worldscientific.com The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with an adsorbent like silica (B1680970) gel. A solvent or a mixture of solvents (eluent) is then passed through the column to separate the components. worldscientific.com

High-Performance Liquid Chromatography (HPLC): HPLC can be used for both analytical and preparative purposes. For purification, a crude sample is injected into the HPLC system, and the desired compound is collected as it elutes from the column. This method offers high resolution and is suitable for obtaining very pure compounds. google.com

The choice of purification method depends on the nature of the impurities and the required purity level of the final product. Often, a combination of these techniques is used to achieve the desired purity.

Advanced Spectroscopic and Structural Characterization of 4 4 Benzoylphenoxy Phthalonitrile

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a primary tool for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation, specific vibrational modes corresponding to different bonds can be detected, providing a molecular fingerprint.

The FT-IR spectrum of 4-(4-benzoylphenoxy)phthalonitrile is expected to exhibit several characteristic absorption bands that confirm the presence of its key functional groups. The nitrile (C≡N) stretching vibration typically appears as a sharp, intense band in the region of 2220-2240 cm⁻¹. The presence of the benzophenone (B1666685) moiety is confirmed by a strong absorption band corresponding to the carbonyl (C=O) stretch, which is anticipated around 1650-1670 cm⁻¹. The diaryl ether linkage (Ar-O-Ar) gives rise to characteristic asymmetric and symmetric C-O-C stretching bands, typically observed in the ranges of 1230-1270 cm⁻¹ and 1020-1075 cm⁻¹, respectively.

Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the in-plane and out-of-plane C-H bending vibrations and C=C ring stretching vibrations will produce a series of complex absorptions in the fingerprint region (below 1600 cm⁻¹). For instance, aromatic C=C stretching bands are typically found between 1400 and 1600 cm⁻¹. Analysis of related phthalonitrile (B49051) compounds supports these expected assignments. researchgate.netresearchgate.net

Table 1: Expected FT-IR Absorption Bands for 4-(4-benzoylphenoxy)phthalonitrile

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C≡N Stretch | Nitrile | 2220 - 2240 |

| C=O Stretch | Ketone (Aryl) | 1650 - 1670 |

| C=C Stretch | Aromatic Ring | 1400 - 1600 |

| C-O-C Asymmetric Stretch | Aryl Ether | 1230 - 1270 |

| C-H Bending | Aromatic Ring | 690 - 900 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure Elucidation

NMR spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, it is possible to determine the connectivity of atoms and elucidate the detailed molecular structure.

The ¹H NMR spectrum of 4-(4-benzoylphenoxy)phthalonitrile is predicted to show a complex pattern of signals exclusively in the aromatic region, typically between 7.0 and 8.0 ppm. Due to the molecule's asymmetry, all eleven aromatic protons are chemically non-equivalent and should, in principle, give rise to distinct signals. These signals would appear as doublets, triplets, or multiplets, depending on the spin-spin coupling with neighboring protons.

The protons on the benzoyl ring and the phenoxy ring are expected to be influenced by the electron-withdrawing ketone group and the electron-donating ether oxygen, respectively. Protons ortho to the carbonyl group are generally shifted downfield (to a higher ppm value) compared to those in the meta and para positions. youtube.com The three protons on the phthalonitrile ring system will also exhibit unique chemical shifts and coupling patterns (doublet, doublet of doublets) based on their position relative to the two nitrile groups and the ether linkage.

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. For 4-(4-benzoylphenoxy)phthalonitrile, a total of 21 distinct carbon signals are expected. The most downfield signal would correspond to the carbonyl carbon (C=O) of the ketone, typically appearing in the range of 190-197 ppm. The two nitrile carbons (C≡N) are expected to resonate around 115-118 ppm. nih.gov

The remaining signals correspond to the aromatic carbons. The carbons directly bonded to the ether oxygen (C-O) will appear in the 155-165 ppm region, while the other aromatic carbons will generate a series of signals between approximately 115 and 140 ppm. rsc.orgbeilstein-journals.org The carbon atom of the phthalonitrile ring to which the ether is attached (C4) and the quaternary carbons of the benzoyl ring would also show characteristic shifts.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for 4-(4-benzoylphenoxy)phthalonitrile

| Carbon Type | Functional Group | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| C=O | Ketone (Carbonyl) | 190 - 197 |

| C-O | Aryl Ether | 155 - 165 |

| C-H / C-C | Aromatic Rings | 115 - 140 |

| C-CN | Phthalonitrile Ring | ~110 - 115 |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the exact molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For 4-(4-benzoylphenoxy)phthalonitrile (C₂₁H₁₂N₂O₂), the calculated monoisotopic mass is 324.090 Da. In a high-resolution mass spectrum (HRMS), the molecular ion peak (M⁺) or a protonated variant ([M+H]⁺ at m/z 325.097) would be observed, confirming the molecular formula. rsc.org

The fragmentation pattern under electron ionization (EI) would likely involve characteristic cleavages of the molecule. Key fragmentation pathways would include:

Cleavage of the ether bond, leading to the formation of a benzoylphenoxy radical/cation and a phthalonitrile radical/cation.

Fission at the carbonyl group, resulting in a benzoyl cation (C₆H₅CO⁺, m/z 105) and the corresponding phenoxy-phthalonitrile radical.

Loss of a phenyl group from the benzoyl moiety, generating an ion at [M-77]⁺.

Elemental Microanalysis for Compositional Verification

Elemental microanalysis provides experimental verification of the compound's elemental composition, serving as a crucial check for purity. The analysis measures the weight percentages of carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined values are then compared against the theoretically calculated percentages based on the molecular formula (C₂₁H₁₂N₂O₂). A close correlation between the found and calculated values (typically within ±0.4%) confirms the empirical formula and the purity of the synthesized compound.

**Table 3: Calculated Elemental Composition of 4-(4-benzoylphenoxy)phthalonitrile (C₂₁H₁₂N₂O₂) **

| Element | Symbol | Atomic Weight | Molar Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 252.231 | 77.77% |

| Hydrogen | H | 1.008 | 12.096 | 3.73% |

| Nitrogen | N | 14.007 | 28.014 | 8.64% |

| Oxygen | O | 15.999 | 31.998 | 9.86% |

| Total | | | 324.339 | 100.00% |

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

Comprehensive searches of scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for the compound 4-(4-benzoylphenoxy)phthalonitrile. Consequently, a detailed analysis of its specific molecular conformation, dihedral angles, and intermolecular packing arrangements in the crystalline state cannot be provided at this time.

While crystallographic studies have been conducted on analogous phthalonitrile derivatives, the strict focus of this article on 4-(4-benzoylphenoxy)phthalonitrile prevents the inclusion of data from related but distinct molecules. The unique combination of the benzoyl and phenoxy moieties attached to the phthalonitrile core in the specified compound would lead to a distinct three-dimensional structure and packing motif that cannot be accurately inferred from other compounds.

Elucidation of Intermolecular Packing Arrangements

Details on the supramolecular architecture, including potential intermolecular interactions such as hydrogen bonding, π-π stacking, or other non-covalent forces that govern the packing of 4-(4-benzoylphenoxy)phthalonitrile molecules in a crystal lattice, remain unelucidated due to the absence of a reported crystal structure.

Unveiling the Electronic Landscape: A Theoretical and Computational Exploration of 4-(4-benzoylphenoxy)phthalonitrile

The chemical compound 4-(4-benzoylphenoxy)phthalonitrile, with its intricate arrangement of aromatic rings and functional groups, presents a fascinating subject for theoretical and computational chemistry. This article delves into a detailed analysis of its predicted electronic structure, conformational dynamics, and excited-state properties through a suite of advanced computational methodologies. By applying Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), Natural Bond Orbital (NBO) analysis, and Molecular Dynamics (MD) simulations, we can construct a comprehensive theoretical portrait of this molecule, offering insights into its fundamental chemical nature.

Theoretical and Computational Chemistry of 4 4 Benzoylphenoxy Phthalonitrile

Computational Modeling of Reaction Pathways and Transition States in Phthalonitrile Derivatives

The synthesis of complex polymeric structures, such as polyphthalocyanines, from phthalonitrile precursors is governed by a series of intricate reaction steps. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to elucidate the mechanisms, identify key intermediates, and determine the energetics of these reaction pathways. While specific computational studies on the reaction pathways of 4-(4-benzoylphenoxy)phthalonitrile are not extensively documented in publicly available literature, a wealth of information can be gleaned from theoretical investigations into analogous substituted phthalonitrile derivatives. These studies provide a robust framework for understanding the factors that control the reactivity of the nitrile groups and the subsequent cyclotetramerization or polymerization processes.

The initial and often rate-determining step in the polymerization of phthalonitriles, especially when initiated by nucleophiles such as amines or alkoxides, is the nucleophilic attack on one of the electrophilic carbon atoms of the nitrile groups. This leads to the formation of an intermediate, which then propagates the reaction. The electronic and steric nature of the substituents on the phthalonitrile ring plays a crucial role in modulating the reactivity of the nitrile groups and the stability of the transition states.

Theoretical studies on substituted phthalonitriles have provided significant insights into these processes. For instance, comparative studies on the reactivity of various 4-substituted phthalonitriles have demonstrated the profound influence of the substituent's electronic properties. A study comparing the reactivity of 4-nitrophthalonitrile (B195368), phthalonitrile, and 4-aminophthalonitrile (B1265799) in a reaction with sodium methoxide (B1231860) in methanol (B129727) revealed a higher reactivity for 4-nitrophthalonitrile. researchgate.net This increased reactivity is attributed to the strong electron-withdrawing nature of the nitro group, which enhances the electrophilicity of the nitrile carbons, making them more susceptible to nucleophilic attack. researchgate.net The benzoyl group in 4-(4-benzoylphenoxy)phthalonitrile is also electron-withdrawing, suggesting that it would similarly activate the nitrile groups towards nucleophilic addition, a critical first step in polymerization.

The general mechanism for the amine-initiated curing of phthalonitrile resins has been investigated using DFT. These studies propose that the process begins with the nucleophilic addition of an amine to a nitrile group, forming an amidine intermediate. This initial step is often the rate-determining step of the entire curing process. The amine can then act as a proton transfer agent, facilitating the subsequent intramolecular cyclization of the amidine to form a more stable isoindoline (B1297411) intermediate. These intermediates, the amidine and isoindoline, are crucial for the propagation of the curing reaction, as they can readily react with other phthalonitrile molecules. The transition states for these steps typically involve six-membered rings, highlighting the concerted nature of the bond-forming and bond-breaking processes.

The table below summarizes the computational methods and key findings from studies on analogous phthalonitrile derivatives, which can be extrapolated to understand the reaction pathways of 4-(4-benzoylphenoxy)phthalonitrile.

| Compound/System Studied | Computational Method | Key Findings | Reference |

| 4-Nitrophthalonitrile | DFT/B3LYP/6-31G | Higher reactivity compared to phthalonitrile and 4-aminophthalonitrile due to the electron-withdrawing nitro group. | researchgate.net |

| Phthalonitrile + Aniline | DFT | The rate-determining step is the initial nucleophilic addition of the amine to the nitrile group. Amidine and isoindoline are key intermediates. | |

| Substituted Naphthoxy-phthalonitriles | DFT at B3LYP/6-311G(d,p) level | NBO analysis showed significant stabilization from π→π and n→π* interactions. FMO analysis helps in predicting the electrodonating power and reactivity. | nih.gov |

Coordination Chemistry: Derivatization to Metallophthalocyanine Complexes

Macrocyclization Reactions of 4-(4-benzoylphenoxy)phthalonitrile to Phthalocyanine (B1677752) Ligands

The formation of the phthalocyanine macrocycle from 4-(4-benzoylphenoxy)phthalonitrile is achieved through cyclotetramerization reactions. These reactions can be controlled to produce either symmetrical or asymmetrical phthalocyanine ligands.

Homo-tetramerization for Symmetrically Substituted Phthalocyanines

The self-condensation, or homo-tetramerization, of four molecules of 4-(4-benzoylphenoxy)phthalonitrile leads to the formation of a symmetrically substituted phthalocyanine. In this process, the four phthalonitrile (B49051) units, each bearing a 4-benzoylphenoxy group, link together to form the characteristic 18-π electron macrocyclic system of phthalocyanine. This reaction is typically carried out in a high-boiling solvent in the presence of a strong base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), or by heating with a metal salt which acts as a template. researchgate.net The resulting symmetrical phthalocyanine possesses four identical benzoylphenoxy groups at the peripheral positions, influencing its solubility and aggregation behavior.

Co-condensation Reactions for Asymmetrically Substituted Phthalocyanines

To synthesize asymmetrically substituted phthalocyanines, a mixed condensation or co-condensation reaction is employed. This involves the reaction of 4-(4-benzoylphenoxy)phthalonitrile with another substituted or unsubstituted phthalonitrile derivative. The statistical nature of this reaction can lead to a mixture of products, including the desired asymmetrically substituted phthalocyanine along with symmetrically substituted ones. The separation of these products often requires chromatographic techniques. This approach allows for the introduction of different functional groups onto the phthalocyanine periphery, enabling fine-tuning of the molecule's properties for specific applications.

Incorporation of Metal Ions into the Phthalocyanine Macrocycle

The central cavity of the phthalocyanine macrocycle, formed from 4-(4-benzoylphenoxy)phthalonitrile, can accommodate a wide variety of metal ions. The synthesis of these metallophthalocyanines is typically achieved by carrying out the cyclotetramerization reaction in the presence of a corresponding metal salt.

Synthesis and Characterization of Zinc(II) Phthalocyanine Derivatives

Zinc(II) phthalocyanine complexes derived from 4-(4-benzoylphenoxy)phthalonitrile are of significant interest due to their favorable photophysical properties. The synthesis is commonly achieved by refluxing the phthalonitrile precursor with a zinc salt, such as zinc chloride (ZnCl₂), in a suitable solvent like dimethylformamide (DMF) or dimethylaminoethanol (B1669961) (DMAE). researchgate.netresearchgate.net The resulting zinc(II) complex, tetra-(4-benzoylphenoxy)phthalocyaninatozinc(II), exhibits characteristic electronic absorption spectra with an intense Q-band in the red region of the visible spectrum, which is a hallmark of phthalocyanine compounds. osti.govresearchgate.net These complexes are often purified by column chromatography to remove any unreacted starting materials or byproducts. researchgate.net

Preparation of Copper(II), Cobalt(II), Nickel(II), and Magnesium Phthalocyanine Complexes

Similar synthetic strategies are employed for the preparation of other metallophthalocyanine complexes.

Copper(II) Phthalocyanine: The synthesis of copper(II) tetra-(4-benzoylphenoxy)phthalocyanine can be achieved by reacting the phthalonitrile with a copper(I) or copper(II) salt, such as copper(I) chloride, often with the aid of a catalyst like ammonium (B1175870) molybdate (B1676688) and in the presence of urea. oc-praktikum.de Microwave-assisted synthesis has also been shown to be an effective method for preparing copper phthalocyanines. oc-praktikum.deresearchgate.net

Cobalt(II) Phthalocyanine: Cobalt(II) phthalocyanine derivatives are typically synthesized by the cyclotetramerization of the corresponding phthalonitrile in the presence of a cobalt salt, such as cobalt(II) chloride (CoCl₂). researchgate.netresearchgate.netnih.gov The reaction is often carried out in a high-boiling solvent like n-pentanol with a base such as DBU or in ethylene (B1197577) glycol. researchgate.netnih.gov

Nickel(II) Phthalocyanine: The preparation of nickel(II) tetra-(4-benzoylphenoxy)phthalocyanine involves the reaction of the phthalonitrile with a nickel salt, for instance, nickel(II) chloride (NiCl₂). researchgate.netjmchemsci.com The synthesis can be performed under solvent-free conditions at high temperatures or in a suitable solvent. researchgate.net

Magnesium Phthalocyanine: Magnesium phthalocyanine complexes are synthesized by reacting the phthalonitrile derivative with a magnesium salt, such as magnesium chloride (MgCl₂). yyu.edu.trdergipark.org.tr The reaction can be conducted in the presence of a base like DBU in a high-boiling alcohol or in a solvent like dimethylaminoethanol (DMAE). dergipark.org.trresearchgate.net Magnesium phthalocyanines are known for their strong fluorescence properties. dergipark.org.trnih.gov

Structural Confirmation of Metal-Phthalocyanine Coordination Compounds via Spectroscopic Techniques

A combination of spectroscopic methods is essential for the unambiguous structural confirmation of the synthesized metallophthalocyanine complexes.

UV-Visible Spectroscopy: UV-Vis spectroscopy is a primary tool for confirming the formation of the phthalocyanine macrocycle. These compounds exhibit a characteristic electronic absorption spectrum with two main features: the intense Q-band in the visible region (around 600-750 nm) and the Soret or B-band in the UV region (around 300-400 nm). researchgate.netbartin.edu.tr The position of the Q-band can be influenced by the central metal ion and the peripheral substituents. nih.gov

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. A key piece of evidence for the successful cyclotetramerization is the disappearance of the sharp nitrile (C≡N) stretching vibration, which is prominent in the spectrum of the 4-(4-benzoylphenoxy)phthalonitrile precursor. researchgate.netresearchgate.net The presence of characteristic bands for the aromatic rings and the ether linkage (C-O-C) further confirms the structure. yyu.edu.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of diamagnetic phthalocyanine complexes, such as those of zinc(II) and magnesium(II). researchgate.netyyu.edu.trnih.gov The proton NMR spectrum provides information about the aromatic protons of the benzoylphenoxy substituent and the phthalocyanine ring. The carbon NMR spectrum confirms the presence of all the different carbon atoms in the molecule.

Mass Spectrometry: Mass spectrometry, particularly techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight), is used to determine the molecular weight of the synthesized phthalocyanine complexes. nih.govresearchgate.netgiresun.edu.tr The observation of the molecular ion peak corresponding to the calculated mass of the target compound provides strong evidence for its formation.

Investigating the Role of Central Metal Ions on Ligand Field Splitting and Electronic Structure

The introduction of a central metal ion into the phthalocyanine cavity, derived from the tetramerization of 4-(4-benzoylphenoxy)phthalonitrile, leads to the formation of a highly conjugated system where the metal d-orbitals interact with the π-orbitals of the phthalocyanine ligand. This interaction is key to understanding the resulting electronic structure. The nature of the central metal—be it a transition metal with a partially filled d-shell (e.g., Co, Ni, Cu) or a main group metal with a closed-shell configuration (e.g., Zn, Mg)—governs the extent and nature of this orbital interaction.

Theoretical and experimental studies on analogous substituted phthalocyanines provide a framework for understanding these effects. The central metal ion's primary influence is on the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For closed-shell metal ions like Zn(II) and Mg(II), the interaction with the phthalocyanine ligand is largely electrostatic. In these cases, the electronic transitions are predominantly π-π* in nature, originating from the phthalocyanine ring itself. The metal ion serves to stabilize the macrocycle and can induce subtle shifts in the absorption bands due to its polarizing effect. For instance, the formation of magnesium phthalocyanine complexes has been shown to stabilize the macrocyclic structure and prevent aggregation in solution, which can lead to enhanced fluorescence quantum yields compared to the metal-free ligand. mdpi.com

In contrast, transition metals with open d-shells, such as cobalt (Co), nickel (Ni), and copper (Cu), introduce more complex electronic features. The d-orbitals of the metal can mix with the π-orbitals of the phthalocyanine ligand, leading to new molecular orbitals with mixed metal-ligand character. This mixing affects the ligand field splitting, which is the energetic separation of the metal's d-orbitals induced by the coordinating nitrogen atoms of the phthalocyanine core.

The symmetry of the phthalocyanine macrocycle (approximated as D₄h) causes the five degenerate d-orbitals of the free metal ion to split into four distinct energy levels: b₂g (dxy), eg (dxz, dyz), a₁g (dz²), and b₁g (dx²-y²). The specific energy ordering of these orbitals is sensitive to the identity of the central metal ion and its oxidation state.

The influence of the central metal is also evident in the electrochemical properties of the complexes. The redox potentials of the phthalocyanine ring can be shifted depending on the electronegativity and d-electron configuration of the central metal.

The following table summarizes the typical effects of different central metal ions on the electronic properties of phthalocyanine complexes, which can be extrapolated to the 4-(4-benzoylphenoxy)phthalocyanine system.

| Central Metal Ion | d-Electron Configuration | Typical HOMO/LUMO Character | Influence on Electronic Spectra |

| Mg(II) | [Ne] | Ligand-centered (π, π) | Sharp Q-band, high fluorescence |

| Zn(II) | [Ar] 3d¹⁰ | Ligand-centered (π, π) | Sharp Q-band, moderate fluorescence |

| Cu(II) | [Ar] 3d⁹ | Significant metal-ligand mixing | Broader Q-band, quenched fluorescence |

| Ni(II) | [Ar] 3d⁸ | Significant metal-ligand mixing | Complex absorption features, non-fluorescent |

| Co(II) | [Ar] 3d⁷ | Strong metal-ligand mixing | Often multiple absorption bands, non-fluorescent |

The benzoylphenoxy substituent, while not directly coordinating to the metal, exerts an electronic influence on the phthalocyanine ring through mesomeric and inductive effects. This can further modulate the energies of the frontier orbitals and, consequently, the electronic properties of the entire complex. The interplay between the electronic nature of the substituent and the d-orbital splitting dictated by the central metal ion allows for the fine-tuning of the material's absorption characteristics and redox behavior. For example, studies on other substituted phthalocyanines have shown that the nature of the central metal can significantly impact photophysical and photochemical parameters. nih.gov

Polymer Chemistry: Integration into Phthalonitrile Resin Systems

Polymerization Mechanisms of Phthalonitrile (B49051) Monomers

The polymerization of phthalonitrile monomers like 4-(4-benzoylphenoxy)phthalonitrile is a complex process involving addition reactions of the nitrile (-CN) groups at elevated temperatures. This process results in a highly crosslinked, aromatic polymer network that is responsible for the outstanding high-temperature performance of the cured resin.

Investigation of Curing Reactions Leading to Isoindoline (B1297411), Triazine, and Phthalocyanine (B1677752) Crosslinks

The curing of phthalonitrile resins is a thermally induced process that typically occurs without the evolution of volatile byproducts, leading to void-free finished parts. researchgate.net The polymerization proceeds through the reaction of the terminal nitrile groups to form a complex, heterocyclic network structure. Initial reactions can lead to the formation of linear polymers and intermediate structures like isoindoline. researchgate.netmdpi.com

As the curing progresses at higher temperatures, these intermediates and unreacted nitrile groups undergo further reactions to form highly stable, aromatic crosslinked networks. The primary crosslinking structures formed are symmetrical triazine rings and phthalocyanine macrocycles. researchgate.netresearchgate.net The formation of triazine involves the cyclotrimerization of three nitrile groups. The even more thermally stable phthalocyanine ring is formed from four phthalonitrile units, a reaction often facilitated by a catalyst. google.com The final cured resin is a robust, three-dimensional network composed of these various crosslinks, which collectively contribute to the material's exceptional thermal and mechanical properties. researchgate.net

Catalytic Approaches for Modulating Polymerization Kinetics

While phthalonitrile monomers can be polymerized thermally, the process often requires high temperatures and long curing times. To make the processing more efficient, various catalysts are employed to lower the curing temperature and accelerate the polymerization rate. Aromatic amines, such as 4-aminophenoxy phthalonitrile (APPH), have been shown to be effective catalysts. nih.govelsevierpure.com The introduction of APPH can facilitate the curing reaction, leading to the formation of polytriazine structures. elsevierpure.com

Another approach involves the use of compounds that can generate catalytic species in situ. For instance, the study of 4-(4-aminophenoxy)-phthalonitrile (4-APN) polymerization revealed the generation of ammonia (B1221849) during the cross-linking process, which then acts as a catalyst. nih.gov This has led to the exploration of new catalysts like 1,3-diiminoisoindoline (B1677754) (1,3-DII), which can effectively catalyze the polymerization at lower temperatures without releasing ammonia, thus preventing voids in the final product. nih.gov The choice of catalyst can significantly influence the cure kinetics and the final properties of the thermoset.

Design and Synthesis of Advanced Phthalonitrile-Based Thermosetting Resins

The design of advanced phthalonitrile resins focuses on improving processability and tailoring specific properties like toughness, thermal stability, and flame retardancy. This is often achieved by modifying the monomer structure or by incorporating other reactive moieties.

Strategies for Incorporating 4-(4-benzoylphenoxy)phthalonitrile into Polymer Networks

The incorporation of 4-(4-benzoylphenoxy)phthalonitrile into polymer networks is a key strategy to enhance the processability of phthalonitrile resins. The flexible ether and benzoyl linkages in its structure can lower the melt viscosity of the monomer, providing a wider processing window for manufacturing composite components. This improved processability is advantageous for techniques like resin transfer molding and infusion.

Furthermore, the introduction of flexible linkages can improve the toughness of the otherwise brittle phthalonitrile network. The synthesis of imide-containing phthalonitrile monomers, for example, from 4-(3-aminophenoxy)phthalonitrile (B15421024) and an aromatic dianhydride, results in polymers with ether and imide linkages that contribute to both high-temperature stability and improved processability. google.com

Development of Branched Phthalonitrile Architectures

A strategy to further enhance the properties of phthalonitrile resins is the development of branched or multi-functional monomers. Increasing the number of nitrile groups per monomer molecule can lead to a higher crosslink density in the cured polymer, which in turn enhances thermal stability. mdpi.com For instance, branched phthalonitrile resins based on a cyclotriphosphazene (B1200923) core have been synthesized. mdpi.com These branched architectures can lead to a higher density of nitrile groups, resulting in more efficient crosslinking and superior thermal properties in the final thermoset. mdpi.com

| Research Finding on Branched Phthalonitrile | Reference |

| Branched phthalonitriles can be synthesized using a cyclotriphosphazene core to increase nitrile group density and crosslinking efficiency. | mdpi.com |

| Higher crosslink density in branched phthalonitriles leads to enhanced thermal stability of the cured resin. | mdpi.com |

Chemical Modifications with Co-polymerizable Moieties (e.g., Benzoxazine (B1645224), Phosphazene)

To achieve a unique balance of properties, phthalonitrile monomers are often co-polymerized with other thermosetting resins.

Benzoxazine: Blending phthalonitriles with benzoxazine resins is a promising approach to improve processability and toughness. google.com Benzoxazines undergo ring-opening polymerization without the release of volatiles and can react with the nitrile groups of the phthalonitrile. The phenolic hydroxyl groups and amine structures generated from the ring-opening of benzoxazine can synergistically catalyze the polymerization of the nitrile groups. exlibrisgroup.com This co-polymerization results in a hybrid network with high thermal stability and improved mechanical performance. google.comexlibrisgroup.com

Phosphazene: Incorporating phosphazene units into the phthalonitrile network is an effective way to enhance flame retardancy. mdpi.com Cyclotriphosphazene, a ring compound of alternating phosphorus and nitrogen atoms, can be functionalized with phthalonitrile groups. mdpi.com The resulting branched, phosphazene-containing phthalonitrile resins exhibit self-catalytic behavior and can be cured at relatively low temperatures. mdpi.com The presence of the phosphazene ring contributes to the high char yield and excellent fire resistance of the cured material. mdpi.com

| Co-polymerizable Moiety | Effect on Phthalonitrile Resin | Reference |

| Benzoxazine | Improved processability and toughness through co-polymerization. | google.com |

| Phosphazene | Enhanced flame retardancy and high char yield. | mdpi.com |

Spectroscopic Analysis of Curing Processes and Network Formation in Phthalonitrile Resins

The thermal polymerization of phthalonitrile monomers proceeds through the reaction of the terminal nitrile (-C≡N) groups. This process can be monitored in real-time using in-situ FTIR spectroscopy by observing changes in the characteristic vibrational frequencies of the functional groups involved.

A key indicator of the curing progress is the decrease in the intensity of the absorption band corresponding to the nitrile stretching vibration, which typically appears around 2230 cm⁻¹. As the curing reaction proceeds, the consumption of the nitrile groups leads to a reduction and eventual disappearance of this peak.

Concurrently, the formation of various cross-linked structures within the polymer network gives rise to new absorption bands in the FTIR spectrum. The primary network structures formed during the polymerization of phthalonitrile resins are triazine rings and phthalocyanine macrocycles. While specific peak positions can vary slightly depending on the exact molecular environment, the formation of these structures is generally associated with the appearance of new absorption bands in the regions of 1520-1360 cm⁻¹ for triazine rings and around 1010 cm⁻¹ for phthalocyanine structures. researchgate.net

The degree of cross-linking and the final network architecture are influenced by factors such as the curing temperature, the duration of the thermal treatment, and the presence of any curing additives or catalysts. By analyzing the FTIR spectra at different stages of the curing process, researchers can gain insights into the reaction kinetics and the mechanism of network formation.

For instance, studies on related phthalonitrile systems have shown that at lower curing temperatures, the formation of phthalocyanine rings may be more prevalent, while at higher temperatures, the formation of triazine rings can be promoted. mdpi.com The analysis of the relative intensities of the characteristic absorption bands for these structures provides valuable information on the composition of the resulting polymer network.

While specific research detailing the spectroscopic analysis of the curing of 4-(4-benzoylphenoxy)phthalonitrile is not extensively available in the reviewed literature, the general principles of phthalonitrile chemistry suggest a similar monitoring approach would be applicable. The benzophenone (B1666685) moiety within the 4-(4-benzoylphenoxy)phthalonitrile structure introduces additional carbonyl (-C=O) and ether (C-O-C) linkages, which would also have characteristic absorption bands in the FTIR spectrum. The stability of these groups during the high-temperature curing process can also be monitored spectroscopically.

The following table summarizes the key functional groups and their typical FTIR absorption regions relevant to the study of 4-(4-benzoylphenoxy)phthalonitrile resin curing.

| Functional Group | Chemical Structure | Characteristic FTIR Absorption Range (cm⁻¹) |

| Nitrile | -C≡N | ~2230 |

| Benzophenone (Carbonyl) | >C=O | ~1660 |

| Aryl Ether | Ar-O-Ar | ~1240 |

| Triazine Ring | C₃N₃ | 1520 - 1360 |

| Phthalocyanine Ring | (C₈H₄N₂)₄-based macrocycle | ~1010 |

Note: The exact positions of the absorption bands can be influenced by the molecular structure and the physical state of the sample.

By meticulously tracking the changes in these spectral features as a function of temperature and time, a detailed understanding of the curing behavior and the resulting network structure of 4-(4-benzoylphenoxy)phthalonitrile-based resins can be achieved. This knowledge is critical for optimizing curing cycles and for tailoring the final properties of the thermoset material for specific high-performance applications.

Based on a comprehensive search of available scientific literature, there is currently no specific published research detailing the supramolecular assembly and crystal engineering of the compound 4-(4-benzoylphenoxy)phthalonitrile .

Studies providing the necessary crystallographic data to analyze its solid-state structure, including non-covalent interactions, hydrogen bonding networks, and π-π stacking, are not available in the public domain. Consequently, a detailed discussion on directing its molecular self-assembly or the influence of its specific molecular geometry on crystal packing motifs cannot be provided at this time.

Research is available for structurally related phthalonitrile derivatives, but per the strict focus on "4-(4-benzoylphenoxy)phthalonitrile," this information cannot be used to construct the requested article. Therefore, the required data to fulfill the detailed outline is absent from current scientific literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.